molecular formula C5H12N2Si B14736550 Methyl(trimethylsilyl)cyanamide CAS No. 10568-78-2

Methyl(trimethylsilyl)cyanamide

Cat. No.: B14736550
CAS No.: 10568-78-2
M. Wt: 128.25 g/mol
InChI Key: HFVZZRKNWXPDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(trimethylsilyl)cyanamide is an organosilicon compound with the molecular formula C5H12N2Si. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest due to its unique reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(trimethylsilyl)cyanamide can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl cyanide with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl(trimethylsilyl)cyanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Addition Reactions: The compound can add across carbon-oxygen double bonds, forming new carbon-carbon bonds.

    Hydrolysis: It hydrolyzes in the presence of water to form trimethylsilanol and methylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

    Addition Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.

    Hydrolysis: This reaction occurs readily in aqueous conditions.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Addition Reactions: The major products are often silylated cyanohydrins.

    Hydrolysis: The primary products are trimethylsilanol and methylamine.

Scientific Research Applications

Methyl(trimethylsilyl)cyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl(trimethylsilyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group enhances the nucleophilicity of the cyanamide moiety, facilitating its participation in a range of chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Trimethylsilyl cyanide: Similar in structure but lacks the methyl group.

    Cyanamide: The parent compound without the trimethylsilyl group.

    Methyl cyanamide: Similar but without the trimethylsilyl group.

Uniqueness: Methyl(trimethylsilyl)cyanamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

10568-78-2

Molecular Formula

C5H12N2Si

Molecular Weight

128.25 g/mol

IUPAC Name

methyl(trimethylsilyl)cyanamide

InChI

InChI=1S/C5H12N2Si/c1-7(5-6)8(2,3)4/h1-4H3

InChI Key

HFVZZRKNWXPDFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.